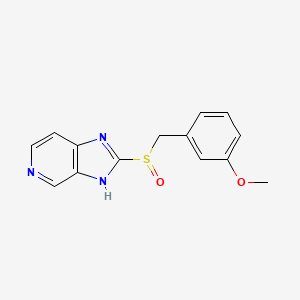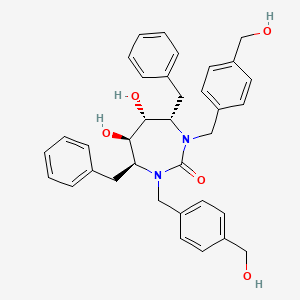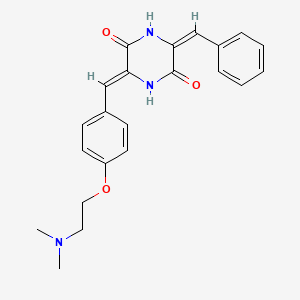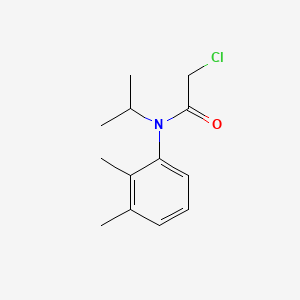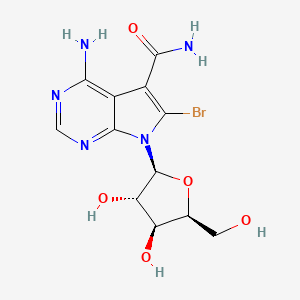
Triptonide
Overview
Description
Triptonide is a chemical compound found in Tripterygium wilfordii, a plant used in traditional Chinese medicine . It is an abietane-type diterpenoid . A 2021 trial in mice and monkeys suggested that triptonide may offer a reversible male contraceptive .
Synthesis Analysis
An efficient and scalable total synthesis of (−)-Triptonide has been accomplished based on a metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical cyclization . During the optimization of the key step, it was discovered that blue LEDs significantly promoted the efficiency of reaction initiated by Co (TPP)-catalyzed MHAT .
Molecular Structure Analysis
Triptonide has a molecular formula of C20H22O6 . It is a cyclic ketone, an organic heteroheptacyclic compound, a diterpene triepoxide, and a butenolide . The structure of triptonide includes a tri-epoxy group and α, β -unsaturated lactone moiety .
Chemical Reactions Analysis
In the biosynthesis of triptonide, cytochrome P450s from the CYP71BE subfamily catalyze an unprecedented 18 (4→3) methyl shift . In combination with two CYPs of the CYP82D subfamily, four CYPs from T. wilfordii are shown to constitute the minimal set of biosynthetic genes that enables triptonide biosynthesis .
Physical And Chemical Properties Analysis
Triptonide has a molecular weight of 358.4 g/mol . It is a diterpene triepoxide that is triptobenzene K in which the acylhydroquinone moiety has undergone oxidation to the corresponding triepoxyketone derivative .
Scientific Research Applications
Triptonide: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment: Triptonide has shown promise as a therapeutic agent for various types of cancer, including triple-negative breast cancer (TNBC). It inhibits TNBC cell growth, induces apoptosis, and suppresses stem-like properties, which are crucial for the metastasis and growth of tumors . Additionally, it has been found to trigger the degradation of proteins involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .
Epigenetic Regulation in Lung Cancer: Research suggests that Triptonide can inhibit malignant behaviors of lung cancer cells by down-regulating the expression of key oncogenic factors through epigenetic regulation mechanisms . This highlights its potential value in lung cancer treatment.
Metastasis Inhibition in Thyroid Cancer: Triptonide has been reported to inhibit the metastasis potential of thyroid cancer cells. This is achieved through the modulation of specific genes involved in cancer progression .
Broad-Spectrum Anti-Cancer Activity: Beyond specific cancer types, Triptonide has been reported to exert inhibitory effects on a range of cancers including acute myeloid leukemia, lymphoma, lung cancer, gastric cancer, and pancreatic cancer. It reduces cancer cell stemness and oncogenic signaling pathways .
Enhancing Reporter Gene Activity: In cellular models, Triptonide has been shown to increase reporter gene activity, which is a valuable tool in research for understanding gene expression and regulation mechanisms .
Mammosphere Formation Assay: Triptonide’s effects have been studied using mammosphere formation assays, which are used to evaluate the stemness and differentiation potential of breast cancer cells. This assay helps in understanding how Triptonide affects the properties of cancer cells .
Mechanism of Action
Target of Action
Triptonide, a diterpenoid epoxide isolated from the Chinese herb Tripterygium wilfordii Hook F., has been shown to have significant anti-inflammatory, immune-suppressive, and anti-tumor effects .
Mode of Action
Triptonide interacts with its targets in a complex manner, leading to a variety of changes at the cellular level. It has been shown to modulate the MAPK signaling pathways, which play a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, it has been found to induce ER stress-mediated apoptosis in cancer cells .
Biochemical Pathways
Triptonide affects several biochemical pathways. It has been shown to inhibit the expression of the key oncogenic factor SOX2 through an epigenetic regulation mechanism . It also modulates the MAPK signaling pathways, including the ERK and p38 pathways . Furthermore, it has been found to downregulate Rac1 and the Janus kinase (JAK)/STAT3 pathway .
Pharmacokinetics
It has been suggested that Triptonide induces hepatotoxicity by suppressing the transcription of four major cytochromes P450 (CYP) isoforms, namely CYP3A, CYP2C9, CYP2C19, and CYP2E1, thus decreasing the substrate affinities and activities of these CYP enzymes, which are vital to normal metabolism regulation . More research is needed to fully understand the adme properties of triptonide and their impact on its bioavailability .
Result of Action
The molecular and cellular effects of Triptonide’s action are diverse. It has been shown to inhibit tumor cell proliferation, induce cell death through the apoptotic pathway, and cause cell-cycle regression . It also has anti-angiogenic properties, inhibiting metastasis by downregulating tyrosine kinase, endothelial (Tie2), and vascular endothelial growth factor .
Action Environment
The action, efficacy, and stability of Triptonide can be influenced by various environmental factors. For example, it has been shown to exhibit anti-inflammatory, antinociceptive, and anti-asthmatic effects in an ovalbumin-induced mouse model . .
Safety and Hazards
properties
IUPAC Name |
(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOVVKGLGOOUKI-ZHGGVEMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317412 | |
| Record name | (-)-Triptonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triptonide | |
CAS RN |
38647-11-9 | |
| Record name | (-)-Triptonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triptonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triptonide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-Triptonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38647-11-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of triptonide?
A1: Triptonide is a diterpenoid triepoxide, meaning it possesses a core structure with 20 carbon atoms and three epoxide rings.
Q2: Can you provide the molecular formula and weight of triptonide?
A2: The molecular formula of triptonide is C20H24O6, and its molecular weight is 360.4 g/mol.
Q3: Does triptonide interact with specific proteins?
A3: Yes, research suggests that triptonide can bind to certain proteins. For instance, it has been shown to interact with the ligand binding domain (LBD) of the human estrogen receptor alpha (ERα) with weak affinity. [] Additionally, triptonide has been reported to influence the activity of various signaling pathways, including EGFR/PI3K/AKT, Sonic Hedgehog-Gli1, and MAPK. [, , , ]
Q4: How does triptonide affect the EGFR/PI3K/AKT signaling pathway?
A4: Triptonide has been shown to inhibit the EGFR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell growth and survival. By suppressing this pathway, triptonide can inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress tumor growth. []
Q5: Does triptonide influence inflammatory responses?
A5: Yes, triptonide demonstrates significant anti-inflammatory effects. Studies suggest that it can ameliorate middle cerebral artery occlusion-induced cerebral ischemic damage in rats by regulating the inflammatory response. [] It also reduces levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), TNF-α, and IL-6, while increasing levels of anti-inflammatory cytokines like IL-10 and vascular endothelial growth factor. [, ]
Q6: What is known about the pharmacokinetics of triptonide in rats?
A6: Following intravenous administration in rats, triptonide exhibits a wide tissue distribution, with high concentrations found in the lung and liver. [] It is primarily metabolized in the liver, and only a small percentage of unchanged triptonide is excreted in urine and bile. [] Studies suggest that Glycyrrhiza can enhance the metabolism and excretion of triptonide in rats. [, , ]
Q7: Are there any known drug-metabolizing enzyme interactions with triptonide?
A7: While specific information on triptonide’s interactions with drug-metabolizing enzymes is limited in the provided research, its metabolism in the liver suggests potential interactions. Further investigation is needed to characterize these interactions fully.
Q8: What types of in vitro assays have been used to study triptonide?
A8: Various in vitro assays have been employed to investigate the biological activity of triptonide. These include cell viability assays (MTT and CCK-8), colony formation assays, cell cycle analysis, apoptosis assays, wound healing assays, and transwell assays for cell migration and invasion. [, ]
Q9: What animal models have been used to study the effects of triptonide?
A9: Research on triptonide utilizes various animal models, including rat models of rheumatoid arthritis, doxorubicin-induced cardiotoxicity, cerebral ischemic damage, and inflammatory pain. [, , , ] Additionally, mouse models have been used to study its effects on immune function and pain hypersensitivity. [, ]
Q10: Is there any information available regarding the toxicity of triptonide?
A10: While triptonide demonstrates potent biological activity, it's crucial to acknowledge its potential toxicity. Studies have reported toxicity concerns associated with triptonide, which have limited its clinical application. [, , ] Further research is necessary to fully elucidate its safety profile and explore strategies to mitigate potential adverse effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




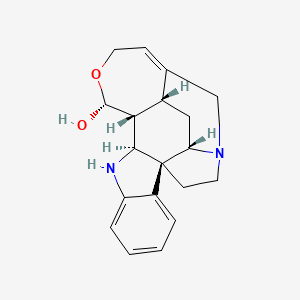
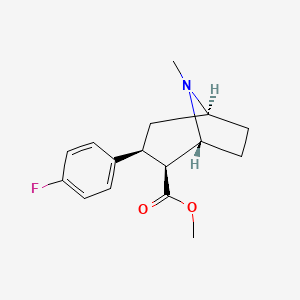
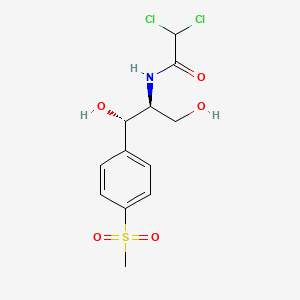
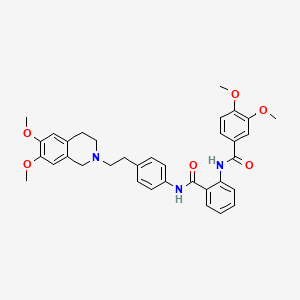
![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)
